3',4,5-Trifluorobiphenyl-2-amine
Overview
Description
3',4,5-Trifluorobiphenyl-2-amine is a useful research compound. Its molecular formula is C12H8F3N and its molecular weight is 223.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sequential Nucleophilic Substitution Reactions
3',4,5-Trifluorobiphenyl-2-amine can serve as a scaffold in the synthesis of various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. These processes are significant in the drug discovery field, as they allow for the creation of a variety of polyfunctional systems. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles results in aminated products from fluorine substitution at specific positions. The sequential substitution methodology enables the formation of disubstituted systems and ring-fused derivatives, showcasing the chemical's versatility in synthesizing complex organic compounds (Pattison et al., 2009).
Amidation of Carboxylic Acids and Amines
B(OCH2CF3)3, a compound related to this compound, is effective for direct amidation of various carboxylic acids with a broad range of amines. This method is notable for its simplicity and efficiency, often requiring no aqueous workup or chromatography for purification. The process is especially effective for the amidation of N-protected amino acids with primary and secondary amines, demonstrating low levels of racemization, which is crucial for maintaining the integrity of the synthesized compounds (Lanigan et al., 2013).
Palladium-Catalyzed Amination
Palladium complexes, including those supported by compounds similar to this compound, have been used as efficient catalysts for the amination of a wide variety of aryl halides and triflates. These catalysts are effective for different substrate combinations and offer a generally effective catalyst system for various amination reactions. The effectiveness of these ligands in promoting oxidative addition, Pd-N bond formation, and reductive elimination is critical for the success of these reactions (Wolfe et al., 2000).
Properties
IUPAC Name |
4,5-difluoro-2-(3-fluorophenyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)9-5-10(14)11(15)6-12(9)16/h1-6H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLPOQOXHVCCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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